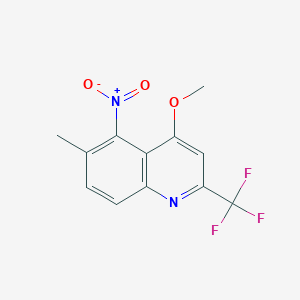

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, involves various chemical strategies. A notable method includes the reaction of nitro- and dichloroquinolines with dimethylamine, leading to the formation of aminodehalogenation products. This process is crucial for introducing different substituents onto the quinoline nucleus (Dyablo et al., 2015). Another approach for the synthesis of related quinoline derivatives includes the oxidative dimerization of quinolinic nitroxides, demonstrating the versatility in synthesizing complex quinoline structures (Carloni et al., 1993).

Molecular Structure Analysis

The molecular structure and protonation trends of quinoline derivatives, such as those with methoxy substitutions, have been studied using X-ray measurements, NMR spectra, and theoretical calculations. These studies reveal insights into the electronic structure and behavior of quinoline molecules in different states, highlighting the importance of substituents like the methoxy group in determining the molecule's basicity and reactivity (Dyablo et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, the nitration of quinoline compounds and their subsequent reactions have been extensively studied, revealing pathways to further functionalize the quinoline core and modify its electronic and physical properties (Moodie et al., 1971).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the crystal structure analysis of 6-methoxy-8nitro-5(1H)-quinolone demonstrated the impact of nitro and methoxy substituents on the compound's crystal packing and hydrogen bonding patterns (Sax et al., 1969).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity, stability, and interactions with other molecules, are central to their utility in synthetic chemistry and potential applications. Studies on the reactivity of nitro- and methoxy-substituted quinolines provide insights into their potential as intermediates in organic synthesis and material science applications (Helissey et al., 1987).

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives are recognized for their effective anticorrosive properties, particularly in protecting metallic surfaces from corrosion. The presence of polar substituents like methoxy (–OMe), nitro (–NO2), and trifluoromethyl groups enhances their ability to form stable chelating complexes with metal surfaces through coordination bonding. This action significantly contributes to their application as corrosion inhibitors, providing a protective layer that mitigates the degradation of metals in corrosive environments (Verma, Quraishi, & Ebenso, 2020).

Antimalarial and Antimicrobial Properties

Quinoline and its derivatives have a long history of application in antimalarial treatments. Some of the most effective antimalarial agents are based on 8-aminoquinoline derivatives. These compounds' metabolic products have been studied for their action against erythrocytes, especially in individuals with glucose-6-phosphate dehydrogenase deficiency. Research into their metabolism and the identification of active metabolites contributes to understanding their therapeutic effects and potential toxicities, offering insights into the development of safer antimalarial agents (Strother, Fraser, Allahyari, & Tilton, 1981).

Optoelectronic Materials

The structural motif of quinoline and its derivatives has found applications in optoelectronic materials. These compounds are utilized in the synthesis and molecular design of materials for devices like sensors, organic light-emitting diodes (OLEDs), and liquid crystals. Their electronic properties, such as π–π stacking ability and electron deficiency, make them suitable as basic scaffolds for developing advanced materials in nanoscience and organic electronics (Segura, Juárez, Ramos, & Seoane, 2015).

Anticancer Research

Quinoline derivatives have also been highlighted for their potential in anticancer research. They are part of a privileged structure in medicinal chemistry, with various derivatives being investigated for their anticancer activities. These studies aim to understand the mechanisms of action of quinoline-based compounds and develop new therapeutic agents that could offer improved efficacy against cancer. The versatility of the quinoline scaffold allows for the synthesis of compounds with diverse biological activities, further supporting its role in drug discovery and development for cancer treatment (Hussaini, 2016).

Propriétés

IUPAC Name |

4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-6-3-4-7-10(11(6)17(18)19)8(20-2)5-9(16-7)12(13,14)15/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZITCZYZVYHHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379483 |

Source

|

| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175203-62-0 |

Source

|

| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)

![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)

![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)